molecular formula C10H20N2O2 B152925 (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine CAS No. 127199-54-6

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Cat. No. B152925
CAS RN: 127199-54-6
M. Wt: 200.28 g/mol
InChI Key: BKITXDSDJGOXPN-JGVFFNPUSA-N
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Description

The compound (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, also known as (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine, is a chiral pyrrolidine derivative that is of significant interest in the field of organic synthesis and medicinal chemistry due to its potential as an intermediate in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine has been reported to be efficiently carried out starting from L-aspartic acid. The process involves several steps, including methylation, reduction, protection, and mesylation, followed by reaction with benzylamine and hydrogenolysis to yield the target compound in a good overall yield . Other related compounds, such as (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, have been synthesized from trans-4-hydroxy-L-proline, showcasing the versatility of pyrrolidine derivatives in asymmetric synthesis .

Molecular Structure Analysis

The molecular structure of related pyrrolidine derivatives has been studied, such as the cis-3,4-dibromopyrrolidine, which exhibits a slightly deformed envelope conformation. The crystal and molecular structure analysis of such compounds provides insight into the stereochemistry and conformational preferences of pyrrolidine rings, which is crucial for understanding the reactivity and interaction of these molecules in chemical reactions .

Chemical Reactions Analysis

Pyrrolidine derivatives are known to undergo various chemical reactions. For instance, the synthesis of cis-3-amino-2-methylpyrrolidines involves a novel protocol that includes reductive ring closure, O-deprotection, ring expansion, and nucleophilic displacement, followed by reduction to yield the desired aminopyrrolidine products . These reactions highlight the reactivity of the pyrrolidine ring and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine and its analogs are influenced by their chiral centers and substituents. The steric and electronic effects of the tert-butoxycarbonyl (Boc) group and the methyl group at specific positions on the pyrrolidine ring affect the compound's solubility, stability, and reactivity. These properties are essential for the compound's application in synthesis and its potential role as an intermediate in the production of pharmaceutical agents .

Scientific Research Applications

Synthesis and Chemical Development

  • (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine has been synthesized from L-aspartic acid on a large scale, demonstrating its viability for substantial production. This process involved several steps, including methylation, reduction, protection, and mesylation, culminating in an overall high yield of the target compound (Yoshida et al., 1996).

Application in Chemical Reactions

  • This compound is involved in an N→O tert-butyloxycarbonyl (Boc) migration via a base-generated alkoxide, showcasing an interesting chemical behavior that could have implications in more complex synthetic pathways (Xue & Silverman, 2010).

Use in Peptide Synthesis

  • It is used in the synthesis of enantiopure pyrrolizidinone amino acid, which serves as a conformationally rigid dipeptide surrogate. This has significant applications in exploring the conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).

Applications in Protease Inhibition

  • Analogues synthesized from this compound have been found effective in inhibiting pepsin and renin, suggesting its potential in the development of pharmaceutical compounds targeting specific proteases (Rich et al., 1980).

Pharmaceutical Compound Synthesis

  • The synthesis of various pharmaceutical compounds often involves intermediates like (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine. For example, it has been used in the synthesis of the novel quinolone antitumor agent, AG-7352 (Tsuzuki et al., 2001).

Research in Stereochemistry

  • Studies focusing on the stereochemical aspects of molecules often utilize compounds like (3S,4S)-3-(Boc-amino)-4-methylpyrrolidine to understand the impacts of molecular orientation on chemical reactions and properties (Alemany et al., 2000).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This can include wearing appropriate personal protective equipment and following proper storage guidelines .

properties

IUPAC Name

tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKITXDSDJGOXPN-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-3-(Boc-amino)-4-methylpyrrolidine

Synthesis routes and methods

Procedure details

To 3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine (3.9 g) are added ethanol (50 ml) and 10% Pd-C (780 mg), and the mixture is subjected to catalytic reduction at 60° C. under atmospheric pressure. After the catalytic reduction, the catalyst is removed off by filtration, and the filtrate is concentrated. The resulting residue is recrystallized from ethyl acetate-petroleum ether to give 3-(t-butoxycarbonylamino)-4-methylpyrrolidine (isomer A) (2.01 g), as colorless prisms, m.p. 86.8°-87° C.
Name
3-(t-butoxycarbonylamino)-1-benzyl-4-methylpyrrolidine
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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